molecular formula C18H17BrFNO3 B258639 N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-4-fluorobenzamide

N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-4-fluorobenzamide

Katalognummer B258639
Molekulargewicht: 394.2 g/mol
InChI-Schlüssel: HSBRFHPTMQDUOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-4-fluorobenzamide is a chemical compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. It is a novel compound that has been synthesized through a complex process and has shown promising results in various studies.

Wirkmechanismus

The mechanism of action of N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-4-fluorobenzamide is not fully understood. However, it is believed to work through multiple pathways, including inhibition of enzymes involved in cancer cell proliferation, modulation of neurotransmitter receptors, and reduction of inflammatory mediators. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to modulate neurotransmitter receptors, leading to its potential use as an antidepressant and anxiolytic agent. Additionally, it has been found to reduce inflammation by inhibiting the production of inflammatory mediators.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-4-fluorobenzamide in lab experiments include its high yield and purity, making it suitable for large-scale production. It has also shown promising results in various scientific research studies, indicating its potential as a therapeutic agent. However, the limitations include the lack of understanding of its mechanism of action and the need for further research to fully elucidate its potential as a therapeutic agent.

Zukünftige Richtungen

There are several future directions for research on N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-4-fluorobenzamide. One direction is to further investigate its potential as an anticancer agent and to determine its efficacy in clinical trials. Another direction is to study its potential as an antidepressant and anxiolytic agent in human trials. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for large-scale production.

Synthesemethoden

The synthesis of N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-4-fluorobenzamide is a complex process that involves multiple steps. The starting material is commercially available and is subjected to various reactions, including bromination, cyclization, and amidation. The final product is obtained in high yield and purity. The synthesis method has been optimized to produce the compound on a large scale, making it suitable for further research and development.

Wissenschaftliche Forschungsanwendungen

N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-4-fluorobenzamide has shown potential as a therapeutic agent in various scientific research studies. It has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its anti-inflammatory properties, and it has been found to reduce inflammation in animal models. Additionally, it has been studied for its potential as an antidepressant and anxiolytic agent, and it has shown promising results in preclinical studies.

Eigenschaften

Molekularformel

C18H17BrFNO3

Molekulargewicht

394.2 g/mol

IUPAC-Name

N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-4-fluorobenzamide

InChI

InChI=1S/C18H17BrFNO3/c1-11(21-18(22)12-3-5-13(20)6-4-12)14-9-16-17(10-15(14)19)24-8-2-7-23-16/h3-6,9-11H,2,7-8H2,1H3,(H,21,22)

InChI-Schlüssel

HSBRFHPTMQDUOY-UHFFFAOYSA-N

SMILES

CC(C1=CC2=C(C=C1Br)OCCCO2)NC(=O)C3=CC=C(C=C3)F

Kanonische SMILES

CC(C1=CC2=C(C=C1Br)OCCCO2)NC(=O)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.